Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride
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Overview
Description
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Moiety: The quinoxaline core is then reacted with piperazine, often using a nucleophilic substitution reaction.
Cyclopropyl Group Addition:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Alkylated or acylated derivatives at the piperazine nitrogen.
Scientific Research Applications
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, enzymes, or receptors, depending on its specific application.
Pathways Involved: In cancer research, it may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Piperazine Derivatives: Such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness: Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinoxaline and piperazine derivatives, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylquinoxalin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-2-4-13-12(3-1)18-14(17-11-5-6-11)15(19-13)20-9-7-16-8-10-20;/h1-4,11,16H,5-10H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVKKYYPQRBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCNCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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